molecular formula C17H17N3O2 B245075 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

货号 B245075
分子量: 295.34 g/mol
InChI 键: GFJZRJAYPJKHNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide, commonly known as JNJ-1661010, is a novel and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized by scientists at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, in 2006. Since then, JNJ-1661010 has been extensively studied for its potential therapeutic applications.

作用机制

JNJ-1661010 is a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of appetite, pain, and addiction. By blocking the CB1 receptor, JNJ-1661010 reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of these physiological processes.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have several biochemical and physiological effects, including a reduction in food intake and body weight gain, a decrease in drug-seeking behavior, and an improvement in glucose metabolism. It has also been found to have analgesic effects in animal models of pain.

实验室实验的优点和局限性

One of the major advantages of JNJ-1661010 is its selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, and its long-term safety and efficacy in humans are not yet fully understood.

未来方向

There are several potential future directions for the study of JNJ-1661010, including its use as a treatment for obesity, addiction, and pain management. Further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential for use in combination with other drugs or therapies. Additionally, the development of more selective and potent CB1 receptor antagonists may lead to improved therapeutic outcomes.

合成方法

The synthesis of JNJ-1661010 involves several steps, starting with the reaction of 2-methyl-3-(2-nitrophenyl)oxazolo[4,5-b]pyridine with butanoyl chloride in the presence of a base. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with 4-bromobenzoyl chloride to yield the final product.

科学研究应用

JNJ-1661010 has been studied extensively for its potential therapeutic applications in various fields of medicine, including obesity, addiction, and pain management. In preclinical studies, JNJ-1661010 has been found to reduce food intake and body weight gain in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for drug addiction.

属性

分子式

C17H17N3O2

分子量

295.34 g/mol

IUPAC 名称

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C17H17N3O2/c1-3-6-15(21)19-13-8-4-7-12(11(13)2)17-20-16-14(22-17)9-5-10-18-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,21)

InChI 键

GFJZRJAYPJKHNF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC=N3

规范 SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC=N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。